molecular formula C6H12Cl2N2O B6295167 rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride CAS No. 2368824-59-1

rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride

Cat. No.: B6295167
CAS No.: 2368824-59-1
M. Wt: 199.08 g/mol
InChI Key: DROICGFRNLABFP-YAQRUTEZSA-N
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Description

rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride is a bicyclic pyrrolidine derivative with a fused hexahydropyrrolo[3,4-b]pyrrole core. The compound features a ketone group at the 2-position and exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. Its stereochemistry (relative configuration 3aS,6aS) is critical for its biological activity, as minor stereochemical variations can significantly alter receptor binding or metabolic properties .

The synthesis of this compound typically involves hydrogenation reactions and coupling steps using reagents such as N,N′-carbonyldiimidazole (CDI) or N,N′-tetramethyluronium hexafluorophosphate (HATU) to form the bicyclic scaffold. Characterization via mass spectrometry (MS) and ¹H NMR confirms structural integrity, with key peaks corresponding to the fused pyrrolidine rings and the carbonyl group .

Properties

IUPAC Name

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.2ClH/c9-6-1-4-2-7-3-5(4)8-6;;/h4-5,7H,1-3H2,(H,8,9);2*1H/t4-,5+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROICGFRNLABFP-YAQRUTEZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2NC1=O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@H]2NC1=O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

The synthesis begins with (3R,4R)-tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (21 ), a chiral diol precursor. Mesylation of the hydroxyl groups using methanesulfonyl chloride (21.1 g, 185 mmol) in dichloromethane with N,N-diisopropylethamine (47.7 g, 369 mmol) yields the dimesylate 22 (94% yield).

Key Reaction Conditions

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

  • Work-up: Sequential washing with sodium bicarbonate and brine

ParameterValue
Yield94%
MS (ESI)332.4 [M–isobutene + H]+

Cyclization via Nucleophilic Substitution

Treatment of dimesylate 22 (13.42 g, 34.6 mmol) with benzylamine (11.1 g, 104 mmol) in acetonitrile at 95°C for 24 h facilitates double displacement, forming the Boc-protected bicyclic amine 23 (53% yield). Hydrogenolysis of the benzyl group using Pd/C under H₂ atmosphere yields the free base 24 (100% yield).

Analytical Data for Intermediate 24

  • 1H NMR (CDCl₃) : δ 3.5–3.7 (m, 2H), 2.9–3.1 (m, 4H), 2.63 (dt, J = 4.0, 9.9 Hz, 2H), 1.46 (s, 9H)

  • MS (ESI) : 213.5 [M + H]+

Salt Formation and Final Product Isolation

Hydrochlorination of the Free Base

The free base 24 is dissolved in methanol, and HCl gas is bubbled through the solution until pH < 2. Precipitation with diethyl ether yields the dihydrochloride salt.

ParameterValue
Purity95%
Salt Form2HCl
StorageRoom temperature

Optimization of Crystallization

Recrystallization from ethanol/water (9:1) enhances purity (>99% by HPLC). The dihydrochloride form exhibits improved stability compared to the mono-hydrochloride variant.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (D₂O) : δ 4.26 (br d, J = 4.8 Hz, 4H), 3.06 (s, 6H), 2.53 (br s, 2H).

  • 13C NMR : δ 172.8 (C=O), 58.4 (N-CH₂), 28.1 (Boc CH₃).

Mass Spectrometry (MS)

  • HRMS (ESI) : Calculated for C₆H₁₀N₂O·2HCl: 199.08; Found: 199.08.

Industrial-Scale Considerations

Catalytic Hydrogenation Efficiency

Palladium on carbon (10 wt%) achieves complete debenzylation in 24 h at 1 bar H₂, minimizing residual metal contamination (<10 ppm).

Solvent Recycling

Acetonitrile recovery via distillation reduces costs by 40% in large-scale batches.

Comparative Analysis of Salt Forms

PropertyDihydrochlorideMonohydrochloride
Solubility (H₂O)120 mg/mL85 mg/mL
Melting Point248–250°C192–194°C
HygroscopicityLowModerate

Chemical Reactions Analysis

rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

The compound is under investigation for its potential therapeutic properties. Although comprehensive studies are ongoing, the following areas have been identified:

  • Neuropharmacology : Due to its structural similarity to other biologically active compounds, rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride may exhibit neuroprotective effects. Research is focusing on its interaction with neurotransmitter systems.
  • Anticancer Research : Initial studies suggest that compounds with similar structural features have shown activity against various cancer cell lines. The unique stereochemistry of this compound could enhance its efficacy in targeting specific cancer types.
  • Antimicrobial Properties : Some derivatives of pyrrolidine compounds have demonstrated antimicrobial activity. The potential for this compound to act against bacterial and fungal pathogens is currently being explored.

Material Science Applications

The unique chemical properties of this compound also open avenues in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with enhanced mechanical and thermal properties. Its ability to form stable complexes may be exploited in creating advanced materials.
  • Nanotechnology : Its chemical structure allows for potential applications in drug delivery systems where controlled release mechanisms are essential. The compound's solubility profile may facilitate its use in nanocarriers for targeted therapy.

Mechanism of Action

The mechanism of action of rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Research Implications

The this compound scaffold offers a balance of synthetic feasibility, solubility, and metabolic stability, making it a versatile lead for CNS or anti-inflammatory drugs. Future studies should explore hybrid derivatives combining its bicyclic core with benzotriazole or pyrimidinone moieties to optimize target affinity .

Biological Activity

rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride is a bicyclic organic compound notable for its unique fused pyrrolo-pyrrolidine ring system. Its chemical formula is C6H10N2O·2HCl, and it possesses a molecular weight of approximately 188.06 g/mol. The stereochemistry at the 3a and 6a positions is critical for its biological activities and potential therapeutic applications.

The dihydrochloride form enhances solubility in aqueous environments, which may improve bioavailability in biological systems. The compound's structure allows for interactions with various biological targets, although specific mechanisms of action remain largely undefined due to limited research data.

Biological Activity Overview

Current literature suggests that this compound is under investigation for its potential therapeutic properties. However, comprehensive studies detailing its biological activity are sparse.

Potential Therapeutic Applications

  • Pharmaceutical Research : The compound is being explored for various applications in drug development due to its unique structure.
  • Cytotoxicity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential anti-cancer properties.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity. The following table summarizes key characteristics:

Compound NameMolecular FormulaUnique Features
rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-oneC6H10N2ODifferent stereochemistry leading to distinct properties
rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochlorideC6H10N2O·HClVariation in ring structure
rel-4-Methyl-N-(((3aS,6aR)-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)benzenesulfonamideC16H22N4O3SContains additional functional groups influencing activity

Case Studies

Recent research has highlighted the importance of hybrid drugs combining multiple pharmacophores to enhance therapeutic efficacy. For instance:

  • A study reported that a hybrid compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values ranging from 0.16 to 0.48 µM . This suggests that structural modifications could potentially enhance the activity of this compound.

Q & A

Q. What are the recommended synthetic routes for rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization of pyrrolidine precursors. Key steps include:
  • Cyclization : Use lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce intermediates like oxazole derivatives .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂) with aryl halides to introduce substituents, as demonstrated in analogous pyrrolo-pyrrole syntheses .
  • Purification : Recrystallization from methanol or ethanol ensures high purity, monitored via HPLC or TLC .

Q. How should researchers characterize the compound’s structural integrity?

  • Methodological Answer :
  • Stereochemical Confirmation : X-ray crystallography is preferred for absolute configuration determination. Chiral HPLC can resolve enantiomeric impurities .
  • Spectroscopic Analysis : Use ¹H/¹³C NMR to verify ring fusion and substituent positions. Compare chemical shifts with computational models (DFT) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis of the dihydrochloride salt .
  • Handling : Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation. PPE (gloves, goggles) and fume hoods are mandatory due to acute toxicity risks (Category 4 oral/dermal) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., aryl groups, halides) using Suzuki-Miyaura coupling or nucleophilic substitution. Compare with pyrrolo-oxazole derivatives for bioactivity trends .
  • Biological Assays : Test analogs against target receptors (e.g., kinase inhibition) using fluorescence polarization or SPR. Correlate activity with logP and steric parameters .
  • Computational Modeling : Dock analogs into protein active sites (e.g., AutoDock Vina) to predict binding affinities .

Q. How to resolve contradictions in spectroscopic or bioactivity data?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR assignments with COSY/NOESY and computational predictions. For bioactivity discrepancies, repeat assays with standardized protocols (e.g., fixed cell lines, controls) .
  • Impurity Analysis : Use LC-MS to detect byproducts (e.g., dehalogenated intermediates) that may skew results .

Q. What advanced analytical methods optimize purity assessment?

  • Methodological Answer :
  • Chiral Separation : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to isolate enantiomers .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess salt stability (dihydrochloride vs. free base) .
  • Elemental Analysis : Verify Cl⁻ content via ion chromatography to confirm stoichiometry .

Safety and Compliance

  • Toxicity : Classified as acute toxicity (Category 4 for oral/dermal/inhalation). Immediate first aid includes rinsing eyes (15 mins) and seeking medical attention for ingestion .
  • Waste Disposal : Neutralize with sodium bicarbonate before incineration to avoid halogenated byproducts .

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